![molecular formula C17H15NO2 B7615324 Azetidin-1-yl-(3-methylbenzo[g][1]benzofuran-2-yl)methanone](/img/structure/B7615324.png)
Azetidin-1-yl-(3-methylbenzo[g][1]benzofuran-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azetidin-1-yl-(3-methylbenzogbenzofuran-2-yl)methanone is a complex organic compound that features a unique combination of azetidine and benzofuran moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of azetidin-1-yl-(3-methylbenzogbenzofuran-2-yl)methanone typically involves the formation of the azetidine ring followed by the introduction of the benzofuran moiety. One common method involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring. This is followed by a coupling reaction with a benzofuran derivative to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Azetidin-1-yl-(3-methylbenzogbenzofuran-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzofuran moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Azetidin-1-yl-(3-methylbenzogbenzofuran-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and polymers
Wirkmechanismus
The mechanism of action of azetidin-1-yl-(3-methylbenzogbenzofuran-2-yl)methanone involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The benzofuran moiety may contribute to the compound’s ability to intercalate with DNA or disrupt cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole-containing compounds: Known for their broad range of biological activities.
Benzofuran derivatives: Exhibiting strong antimicrobial and anticancer properties.
Thiazole derivatives: Displaying diverse biological activities including antimicrobial and anticancer effects.
Uniqueness
Azetidin-1-yl-(3-methylbenzogbenzofuran-2-yl)methanone is unique due to its combination of azetidine and benzofuran moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
azetidin-1-yl-(3-methylbenzo[g][1]benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-11-13-8-7-12-5-2-3-6-14(12)16(13)20-15(11)17(19)18-9-4-10-18/h2-3,5-8H,4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHNWGWCRPBRHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC3=CC=CC=C32)C(=O)N4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(2-Methyl-4,5,6,7-tetrahydrobenzothiazole-7-yl)amino]cyclopentanemethanol](/img/structure/B7615244.png)
![2-Methyl-4-[(5-methyl-1,2-oxazol-3-yl)methyl]-6-thiophen-3-ylmorpholine](/img/structure/B7615255.png)

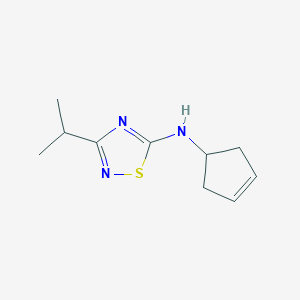
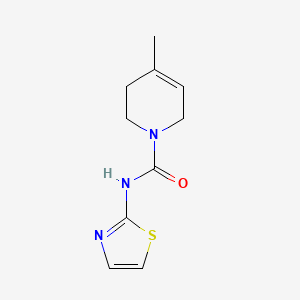
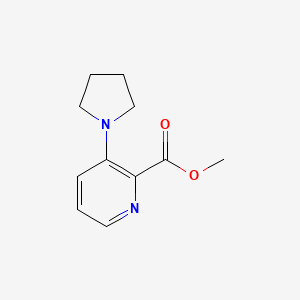
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]acetamide](/img/structure/B7615305.png)
![Azetidin-1-yl-[2-(5-methylfuran-2-yl)quinolin-4-yl]methanone](/img/structure/B7615311.png)
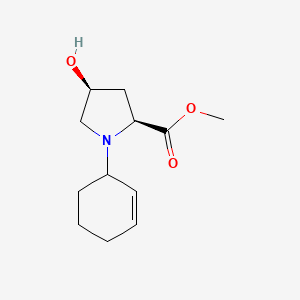
![1-Methyl-1-[(1-methylimidazol-2-yl)methyl]-3-(5-methylthiophen-2-yl)urea](/img/structure/B7615323.png)
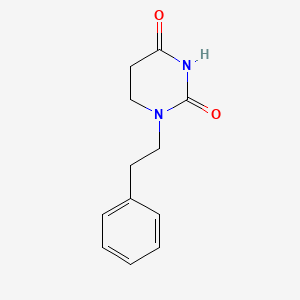
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-1,5-dimethylpyrrolidin-3-amine](/img/structure/B7615338.png)
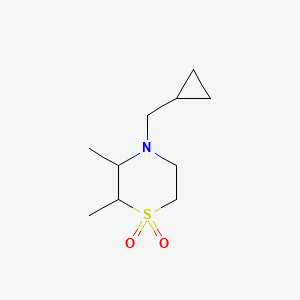
![[2-[(1,5-Dimethylpyrrolidin-3-yl)amino]cyclopentyl]methanol](/img/structure/B7615355.png)
